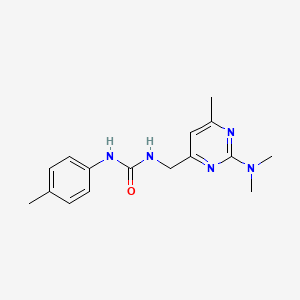

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(p-tolyl)urea” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a p-tolyl group, which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .

Scientific Research Applications

Complexation-Induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas demonstrate a unique ability to unfold and form multiply hydrogen-bonded complexes. This process, studied in detail through X-ray crystallographic analyses and 1H NMR solution studies, reveals the potential for these compounds in self-assembly applications and as a mimicry of the peptide helix-to-sheet transition. Such unfolding and dimerization capabilities are indicative of their role in developing robust, sheetlike, sextuply hydrogen-bonded complexes, presenting a novel avenue for materials science and nanostructure fabrication (Corbin et al., 2001).

Dimerization via Quadruple Hydrogen Bonding

Ureidopyrimidones, similar to the chemical structure of interest, show strong dimerization capabilities in both solid states and solution through a donor-donor-acceptor-acceptor (DDAA) array of hydrogen bonding sites. This characteristic emphasizes the potential of such compounds in constructing supramolecular structures and materials, leveraging the high dimerization constant for advanced molecular engineering (Beijer et al., 1998).

Biological Monitoring and Metabolite Analysis

In the realm of toxicology and environmental monitoring, the analysis of metabolites derived from similar pyrimidinyl compounds, such as pirimicarb, underscores the importance of these compounds in understanding exposure and metabolic pathways in humans. Studies detail the detection and quantification of major metabolites in human urine, providing insights into the biotransformation and potential health implications of exposure (Hardt et al., 1999).

Insights into Molecular Structure and Reactivity

Research focusing on the synthesis and characterization of pyrimidines and their derivatives offers valuable information on their molecular structure, reactivity, and potential applications. These insights contribute to a broader understanding of their role in medicinal chemistry, agrochemicals, and material science, guiding future research and application development (Landor et al., 1989).

properties

IUPAC Name |

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-5-7-13(8-6-11)20-16(22)17-10-14-9-12(2)18-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJLYJOKWHDTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)